molecular formula C10H16N2O2 B13080899 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13080899
M. Wt: 196.25 g/mol
InChI Key: YRWLADNESFFOJD-UHFFFAOYSA-N
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Description

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a substituted dihydropyridinone derivative characterized by a hydroxylated alkyl chain at the N1 position. The hydroxyl group in the 3-hydroxy-3-methylbutyl substituent may enhance hydrogen-bonding capacity and solubility compared to non-hydroxylated analogs, though experimental validation is required.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(3-hydroxy-3-methylbutyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-10(2,14)5-6-12-7-8(11)3-4-9(12)13/h3-4,7,14H,5-6,11H2,1-2H3

InChI Key

YRWLADNESFFOJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C(C=CC1=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the protection of amino groups and subsequent reactions with various reagents. One common method involves the use of amino carboxylic acids, which are protected and then exposed to hydrocarbon solvents such as toluene or dichloromethane . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include steps such as bulk custom synthesis, sourcing, and procurement of raw materials . The use of advanced techniques and equipment is essential to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in various substituted pyridinone compounds with different functional groups.

Scientific Research Applications

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

  • Hydroxyl vs. Alkyl Substituents: The hydroxyl group in the target compound distinguishes it from non-polar analogs like 5-amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one. This modification likely increases aqueous solubility and metabolic stability, critical for pharmacokinetics in drug development .
  • Aromatic vs.
  • Steric Effects : Cyclobutylmethyl substituents introduce steric hindrance, which may reduce conformational flexibility but improve selectivity in molecular interactions .

Biological Activity

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group and a hydroxyalkyl substituent, which may enhance its solubility and reactivity, contributing to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C₁₀H₁₆N₂O₂
Molecular Weight: 196.25 g/mol

The unique structure of this compound allows for various interactions with biological targets, influencing metabolic pathways and enzyme functions. The presence of both amino and hydroxyl groups enhances its ability to form hydrogen bonds, facilitating interactions with receptors and enzymes.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative disorders.
  • Antimicrobial Activity: The compound has shown activity against various pathogens, indicating potential use in treating infections.
  • Anticancer Properties: Some derivatives of dihydropyridine compounds have been explored for their anticancer effects, suggesting that this compound may also warrant investigation in this area.

The biological activity of this compound can be attributed to its interaction with specific biological targets such as:

  • PI3K Inhibition: Similar compounds have been noted for selectively inhibiting phosphoinositide 3-kinase (PI3K) isoforms involved in various diseases, including cancer and inflammatory conditions .

Table 1: Comparison of Biological Activities

Compound NameStructure TypeBiological Activity
This compoundDihydropyridineNeuroprotective, Antimicrobial
4-Hydroxy-2-quinolonesHeterocyclicAntimicrobial and antiviral
5-Aminomethyl-2,3-dihydropyridineDihydropyridinePotential neuroprotective effects

Case Studies

  • Neuroprotection Studies:
    A study investigated the neuroprotective effects of dihydropyridine derivatives in models of oxidative stress. Compounds similar to this compound demonstrated significant reductions in neuronal cell death induced by oxidative stressors.
  • Antimicrobial Activity:
    Research has shown that derivatives of dihydropyridines exhibit antibacterial properties against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity .

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